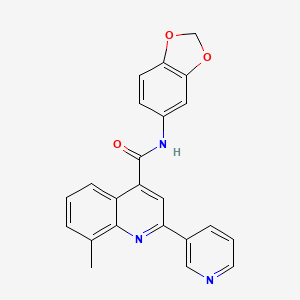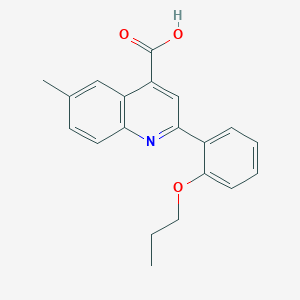
ethyl 4-(3-phenylpropyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate
Descripción general
Descripción
The compound ethyl 4-(3-phenylpropyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate relates to a class of organic chemicals known for their interesting and diverse chemical properties. Research on similar compounds has provided insights into their potential applications and behaviors in various chemical reactions and environments.
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored through various methods. For instance, a practical synthesis method for similar compounds involved alkylation and reduction processes, yielding significant insights into the chemical synthesis of piperidine-based molecules (Ito et al., 2002).
Molecular Structure Analysis
Crystal structure analyses, such as those performed by Raghuvarman et al. (2014), provide detailed insights into the molecular conformation and the spatial arrangement of atoms within the molecule, which are crucial for understanding the compound's reactivity and interactions (Raghuvarman et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been examined, showcasing their potential in forming complex structures and their behavior under various chemical conditions. Studies by Zhu et al. (2003) on the [4 + 2] annulation process highlight the versatility and reactivity of piperidine derivatives in synthetic chemistry (Zhu et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. Although specific studies on the targeted compound were not found, research on analogous compounds provides valuable insights into these aspects.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for the application and handling of the compound. Research on similar molecules, such as the study on the synthesis and characterization of piperidine derivatives by Rajkumar et al. (2014), offers a glimpse into these properties (Rajkumar et al., 2014).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on related compounds demonstrates the importance of crystal structure analysis in understanding the molecular conformation of complex organic molecules. For example, studies have highlighted the detailed crystal structures of compounds like ethyl 4-(3-phenylpropyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate derivatives, emphasizing the role of dihedral angles and molecular packing in defining their chemical behavior and interaction capabilities (Raghuvarman et al., 2014).
Chemical Synthesis and Reactivity
Chemical synthesis and reactivity studies focus on how derivatives of the compound can be synthesized and how they react with other chemicals. For instance, the reactivity of ethyl 4-(3-phenylpropyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinecarboxylate with secondary amines has been explored, revealing pathways to create novel compounds with potentially valuable biological activities (Vasileva et al., 2018).
Biological Activity and Drug Design
The compound and its analogs have been the subject of studies for their potential as ligands for biological receptors. Research into similar structures has led to the identification of potent and selective ligands for targets like the dopamine transporter, contributing to drug design efforts for neurological conditions (Dutta et al., 1998).
Antimicrobial and Antituberculosis Agents
Efforts in medicinal chemistry have led to the design and synthesis of derivatives with significant antimicrobial and antituberculosis activities. For example, analogs have been developed as inhibitors for Mycobacterium tuberculosis, showcasing the compound's utility in addressing infectious diseases (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-(thian-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2S/c1-2-25-21(24)22(12-6-9-19-7-4-3-5-8-19)13-15-23(16-14-22)20-10-17-26-18-11-20/h3-5,7-8,20H,2,6,9-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJWYCVGHMXNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCSCC2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-phenylpropyl)-1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)


![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)
![6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4624895.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)
![isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4624901.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4624904.png)


![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)

